1-Anilinocyclohexanecarbonitrile
Overview
Description
1-Anilinocyclohexanecarbonitrile is an organic compound with the molecular formula C13H16N2. It is a derivative of cyclohexane, where an aniline group is attached to the cyclohexane ring along with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Anilinocyclohexanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with aniline in the presence of a catalyst to form 1-anilinocyclohexanol. This intermediate is then dehydrated to form 1-anilinocyclohexene, which is subsequently reacted with cyanogen bromide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions under controlled conditions. The process may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Anilinocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of 1-anilinocyclohexylamine.
Substitution: Formation of substituted aniline derivatives
Scientific Research Applications
1-Anilinocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential biological activities, including its role as a biochemical tool in proteomics research.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-anilinocyclohexanecarbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in nucleophilic addition reactions, while the aniline group can engage in hydrogen bonding and π-π interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Piperidinocyclohexanecarbonitrile: Similar in structure but contains a piperidine ring instead of an aniline group.
Cyclohexanecarbonitrile: Lacks the aniline group, making it less reactive in certain types of chemical reactions.
1-Anilinocyclohexanol: An intermediate in the synthesis of 1-anilinocyclohexanecarbonitrile, containing a hydroxyl group instead of a nitrile group
Uniqueness
This compound is unique due to the presence of both an aniline and a nitrile group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Biological Activity
1-Anilinocyclohexanecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves a palladium-mediated coupling strategy. This method allows for the formation of various derivatives, which can be further modified to enhance biological activity. The characterization of these compounds is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis to confirm their structure and purity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit moderate activity against various pathogens. Specifically, studies have shown that certain derivatives demonstrate effectiveness against Plasmodium falciparum, the causative agent of malaria, with activities in the sub-micromolar range. This suggests that modifications to the anilinocyclohexanecarbonitrile structure could yield potent antimalarial agents .
Cytotoxicity Assessment
In addition to antimicrobial properties, the cytotoxicity of this compound has been evaluated against mononuclear leukocytes. The results indicate that while some derivatives possess acceptable levels of cytotoxicity, further chemical modifications are necessary to improve their selectivity and potency .
Study on Antimalarial Activity
A significant study focused on the synthesis and biological evaluation of quinoline-oxazole hybrid compounds, which included derivatives of this compound. The findings revealed that these compounds exhibited promising antimalarial activity, prompting further investigation into their mechanisms of action and potential therapeutic applications .
Modification Strategies
To enhance the biological potency of this compound, researchers have explored various chemical modification strategies. These strategies aim to optimize the interactions between the compound and biological targets, thereby improving efficacy against specific diseases such as malaria and potentially other infections .
Comparative Biological Activity Table
Compound | Activity Against Plasmodium falciparum | Cytotoxicity Level | Notes |
---|---|---|---|
This compound | Moderate (sub-micromolar range) | Acceptable | Requires further modification |
Quinoline-oxazole hybrids | High (varied effectiveness) | Variable | Promising antimalarial candidates |
Properties
IUPAC Name |
1-anilinocyclohexane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWMXJKEKOKJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302965 | |
Record name | 1-anilinocyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64269-06-3 | |
Record name | 64269-06-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-anilinocyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenylamino-cyclohexanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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